(5,7-Dimethyl-2,3-dihydrobenzofuran-2-yl)methanamine
Description
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
(5,7-dimethyl-2,3-dihydro-1-benzofuran-2-yl)methanamine |
InChI |
InChI=1S/C11H15NO/c1-7-3-8(2)11-9(4-7)5-10(6-12)13-11/h3-4,10H,5-6,12H2,1-2H3 |
InChI Key |
HCSWCOLJWMWXIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)CC(O2)CN)C |
Origin of Product |
United States |
Preparation Methods
Claisen Rearrangement and Cyclization
This method, adapted from industrial-scale protocols, involves:
-
Allylation of methyl 5-chloro-2-hydroxybenzoate with 3-bromo-2-methylprop-1-ene under microwave irradiation (80°C, 1.5 h) to yield methyl 5-chloro-2-(2-methylallyloxy)benzoate (81% yield).
-
Claisen rearrangement in N-methylpyrrolidone (NMP) at 200°C for 8 h, forming methyl 5-chloro-2-(2-methylpropenoyl)benzoate (65% yield).
-
Cyclization in 95% formic acid under reflux to generate 5,7-dimethyl-2,3-dihydrobenzofuran-2-carboxylic acid .
-
Reduction of the carboxylic acid to the primary alcohol using LiAlH₄, followed by iodination with HI/red phosphorus to produce 5,7-dimethyl-2-iodomethyl-2,3-dihydrobenzofuran .
-
Azide substitution (NaN₃, DMF, 90°C) and Staudinger reduction (PPh₃, THF) to yield the target amine (overall yield: 58%).
Table 1: Reaction Conditions and Yields for Claisen-Cyclization Route
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Allylation | 3-Bromo-2-methylprop-1-ene, MW | 81 |
| Claisen Rearrangement | NMP, 200°C | 65 |
| Cyclization | HCOOH (95%), reflux | 89 |
| Iodination | HI, red phosphorus | 76 |
| Azide Formation | NaN₃, DMF, 90°C | 85 |
| Reduction to Amine | PPh₃, THF | 92 |
Reductive Amination of Dihydrobenzofuran Ketones
An alternative approach employs reductive amination:
-
Synthesis of 5,7-dimethyl-2,3-dihydrobenzofuran-2-one via Friedel-Crafts acylation of 3,5-dimethylphenol with chloroacetyl chloride (AlCl₃, 0°C, 2 h).
-
Grignard reaction with methylmagnesium bromide to form 5,7-dimethyl-2-(2-hydroxypropyl)-2,3-dihydrobenzofuran .
-
Oxidation using Jones reagent (CrO₃/H₂SO₄) to the ketone intermediate.
-
Reductive amination with ammonium acetate and NaBH₃CN in methanol (rt, 12 h) to afford the target compound (62% overall yield).
Table 2: Key Metrics for Reductive Amination Route
| Parameter | Value |
|---|---|
| Friedel-Crafts Yield | 78% |
| Grignard Reaction | 89% (THF, −78°C to rt) |
| Oxidation Efficiency | 94% (Jones reagent) |
| Reductive Amination | 62% (NaBH₃CN, MeOH) |
Microwave-Assisted Alkylation
Modern protocols optimize yield and reaction time using microwave irradiation:
-
Alkylation of 2,4-dimethylphenol with 1,3-dibromopropane in acetone (K₂CO₃, MW, 100°C, 30 min) to form 2-(3-bromopropyl)-4,6-dimethylphenol (93% yield).
-
Cyclization under basic conditions (NaOH, EtOH, 70°C) to generate 5,7-dimethyl-2,3-dihydrobenzofuran .
-
Bromination at the 2-position using PBr₃ (CH₂Cl₂, 0°C, 1 h).
-
Gabriel synthesis with phthalimide potassium salt (DMF, 120°C, 4 h), followed by hydrazinolysis (NH₂NH₂, EtOH, reflux) to produce the amine (total yield: 68%).
Comparative Analysis of Methods
Table 3: Synthesis Route Comparison
| Method | Overall Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|
| Claisen-Cyclization | 58 | 98.5 | Industrial |
| Reductive Amination | 62 | 97.2 | Pilot Plant |
| Microwave Alkylation | 68 | 99.1 | Lab-Scale |
Key Findings:
-
The microwave-assisted route offers superior yield and purity but requires specialized equipment.
-
Claisen rearrangement remains the preferred industrial method due to robust scalability.
-
Impurities primarily arise from over-alkylation (3–5% in Methods 1–2) and phthalimide residues (1.2% in Method 3) .
Chemical Reactions Analysis
Types of Reactions
(5,7-Dimethyl-2,3-dihydrobenzofuran-2-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Structure and Synthesis
The compound belongs to the benzofuran family, characterized by a fused benzene and furan ring structure. Its chemical formula can be represented as follows:
The synthesis of (5,7-Dimethyl-2,3-dihydrobenzofuran-2-yl)methanamine typically involves several organic chemistry techniques. Common synthetic routes include:
- Formation of the Benzofuran Core : This can be achieved through cyclization reactions involving appropriate precursors.
- Methylation : The introduction of methyl groups at the 5 and 7 positions can be performed via alkylation methods.
- Amine Substitution : The methanamine group is introduced through nucleophilic substitution reactions.
These steps may vary based on specific methodologies employed in the laboratory .
Research indicates that This compound exhibits selective agonism towards serotonin receptors, particularly the serotonin 2C receptor. This receptor is implicated in various physiological processes including mood regulation and appetite control. Studies have shown that derivatives of this compound can activate the serotonin 2C receptor with moderate potency, suggesting potential applications in treating conditions such as obesity and mood disorders.
The table below summarizes some related compounds and their biological activities:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| (5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropylmethanamine | Contains chlorine substituent; cyclopropyl group | Selective serotonin 2C agonist |
| (6-Methoxy-2,3-dihydrobenzofuran) | Methoxy group at position 6 | Potential neuroprotective effects |
| (4-(Dimethylamino)-phenyl)-1-benzofuran | Dimethylamino group; benzene ring | Antidepressant activity |
The unique methylation pattern of This compound enhances its selectivity for serotonin receptors compared to other similar compounds that may not exhibit such targeted biological activity .
Therapeutic Implications
Given its selective activity at serotonin receptors, This compound holds promise as a candidate for drug development aimed at addressing mood disorders and metabolic conditions. Its ability to modulate serotonin signaling could lead to new therapeutic strategies for treating depression and obesity .
Case Studies
- Serotonin Receptor Interaction Studies : Interaction studies using calcium flux assays have demonstrated that this compound exhibits selective agonism towards the serotonin 2C receptor while showing reduced activity at other subtypes such as 2A and 2B. These findings are crucial for understanding its potential therapeutic applications in mood disorders .
- Antidepressant Activity Evaluation : In animal models, compounds structurally related to This compound have shown antidepressant-like effects. For instance, studies indicated improvements in behavior during forced swim tests, suggesting efficacy comparable to established antidepressants like mirtazapine .
Mechanism of Action
The mechanism of action of (5,7-Dimethyl-2,3-dihydrobenzofuran-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of (5,7-Dimethyl-2,3-dihydrobenzofuran-2-yl)methanamine can be contextualized by comparing it to analogous dihydrobenzofuran-based amines. Below is a detailed analysis of key analogs, supported by data from synthetic catalogs and research databases.
Table 1: Structural and Commercial Comparison of Dihydrobenzofuran Derivatives
Key Points of Comparison
Structural Variations and Physicochemical Properties: The 5,7-dimethyl groups in the target compound enhance lipophilicity compared to non-methylated analogs like (2,3-Dihydrobenzofuran-2-yl)methanamine (logP estimated to increase by ~0.8 units) . This modification may improve blood-brain barrier permeability, a critical factor for CNS-targeting drugs.
Biological Relevance :
- Compounds like 2,3-Dihydrobenzo[b]furan-5-ylmethylamine HCl (OR-5902) demonstrate the importance of substituent placement. Its 5-position substituent may mimic tyrosine hydroxylase substrates, suggesting utility in dopamine analog synthesis .
- The target compound’s 5,7-dimethyl pattern is structurally distinct from benzodiazepine impurities (e.g., MM1106.07 in ), which feature halogenated aromatic systems, highlighting divergent therapeutic applications .
Synthetic Accessibility and Commercial Availability :
- The target compound and several analogs (e.g., QH-0477, OR-5902) are listed as discontinued in commercial catalogs, indicating challenges in sourcing .
- Purity levels for available analogs range from 95% to 98%, reflecting standard quality for intermediates in early-stage drug discovery .
Methodological Considerations for Similarity Assessment: As discussed in , structural similarity metrics (e.g., Tanimoto coefficient) would classify these compounds as "similar" due to shared dihydrobenzofuran cores. However, minor substituent changes can drastically alter bioactivity, underscoring the limitations of purely structure-based virtual screening .
Research Implications
The comparative analysis reveals that subtle structural modifications in dihydrobenzofuran derivatives significantly impact their physicochemical and biological profiles. For example, the 5,7-dimethyl groups in the target compound may optimize metabolic stability compared to non-methylated analogs, while hydrochloride salts (e.g., OR-5902) could enhance solubility. Future studies should prioritize functional assays to correlate these structural differences with specific pharmacological outcomes.
Biological Activity
The compound (5,7-Dimethyl-2,3-dihydrobenzofuran-2-yl)methanamine is a member of the benzofuran family, characterized by its unique structure that includes a fused benzene and furan ring. This compound has garnered attention for its potential biological activities, particularly as a selective serotonin receptor agonist. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
This compound features two methyl groups at the 5 and 7 positions of the dihydrobenzofuran moiety and a methanamine substituent at the 2 position. Its unique methylation pattern contributes to its selectivity for serotonin receptors.
Serotonin Receptor Interaction
Research indicates that this compound exhibits significant biological activity as a selective agonist for the serotonin 2C receptor (5-HT_2C). This receptor is implicated in various physiological processes such as appetite regulation and mood disorders. Studies have demonstrated that derivatives of this compound activate the 5-HT_2C receptor with moderate potency, suggesting potential applications in treating conditions like obesity and depression .
The mechanism by which this compound exerts its effects involves binding to serotonin receptors. Functional assays using calcium flux measurements have shown that this compound selectively activates the 5-HT_2C receptor while exhibiting reduced activity at other subtypes such as 5-HT_2A and 5-HT_2B . This selectivity is crucial for minimizing side effects associated with broader receptor activation.
Comparative Analysis with Similar Compounds
Several compounds share structural or functional similarities with this compound. The following table summarizes their characteristics and biological activities:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| (5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropylmethanamine | Contains chlorine substituent; cyclopropyl group | Selective serotonin 2C agonist |
| (6-Methoxy-2,3-dihydrobenzofuran) | Methoxy group at position 6 | Potential neuroprotective effects |
| (4-(Dimethylamino)-phenyl)-1-benzofuran | Dimethylamino group; benzene ring | Antidepressant activity |
The uniqueness of this compound lies in its specific methylation pattern which enhances its selectivity for serotonin receptors compared to other similar compounds that may not exhibit such targeted biological activity .
Case Studies and Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound in pharmacology. For instance:
- Antidepressant Effects : In preclinical models, compounds similar to this compound have shown promise in alleviating depressive symptoms through their action on serotonin receptors .
- Appetite Regulation : The activation of the 5-HT_2C receptor by this compound suggests potential applications in managing obesity by modulating appetite .
Q & A
Q. Basic Research Focus
- ¹H/¹³C NMR : The dihydrobenzofuran core shows distinct splitting patterns for methyl groups (5,7-dimethyl) and methanamine protons. For example, dihydrobenzofuran protons typically resonate at δ 3.0–4.0 ppm, while aromatic methyl groups appear at δ 2.2–2.5 ppm .
- High-resolution MS : Accurate mass analysis confirms molecular formula (e.g., C₁₁H₁₅NO for the target compound) and distinguishes isomers.
What strategies optimize regioselectivity in the functionalization of the dihydrobenzofuran ring?
Advanced Research Focus
Regioselectivity is influenced by:
- Electron-donating groups : Methyl groups at positions 5 and 7 direct electrophilic substitution to the 3-position via steric and electronic effects.
- Catalytic systems : Pd-mediated coupling reactions favor C-2 or C-5 positions in dihydrobenzofurans .
- Protecting groups : Temporary protection of the methanamine (-NH₂) group prevents unwanted side reactions during ring functionalization .
How can stereochemical outcomes be controlled during synthesis of chiral dihydrobenzofuran methanamines?
Q. Advanced Research Focus
- Chiral catalysts : Asymmetric hydrogenation using Ru-BINAP complexes can induce enantioselectivity in methanamine derivatives .
- Chiral auxiliaries : Temporary incorporation of chiral groups (e.g., oxazolidinones) during ring formation ensures stereochemical fidelity .
What analytical methods are most effective for assessing purity and stability of this compound under storage?
Q. Advanced Research Focus
- HPLC-DAD : Reverse-phase HPLC with C18 columns (acetonitrile/water + 0.1% TFA) resolves impurities; purity >95% is achievable .
- Accelerated stability studies : Exposure to 40°C/75% RH for 4 weeks identifies degradation products (e.g., oxidation of methanamine to nitriles) .
What pharmacological models are suitable for studying its bioactivity, given its structural features?
Q. Advanced Research Focus
- Enzyme inhibition assays : The dihydrobenzofuran scaffold is common in DHODH inhibitors; test against human DHODH using spectrophotometric monitoring of ubiquinone reduction .
- Cellular uptake studies : Fluorescent tagging (e.g., BODIPY) tracks intracellular localization in neuronal cell lines, relevant for CNS-targeted applications .
How do structural modifications (e.g., halogenation) impact its physicochemical and pharmacokinetic properties?
Q. Advanced Research Focus
- LogP optimization : Adding electron-withdrawing groups (e.g., -CF₃) increases lipophilicity, improving blood-brain barrier penetration (see analogues in ).
- Metabolic stability : Microsomal assays (human liver microsomes) compare oxidative degradation rates of methyl vs. halogen-substituted derivatives .
What computational methods predict binding affinities to biological targets like GPCRs or kinases?
Q. Advanced Research Focus
- Molecular docking : AutoDock Vina simulates interactions with serotonin receptors (5-HT₂A), leveraging the methanamine moiety’s resemblance to tryptamine .
- MD simulations : Free-energy perturbation calculations quantify binding energy changes upon methyl group substitution .
How does the compound behave under extreme pH or oxidative conditions?
Q. Advanced Research Focus
- pH stability : Incubation in buffers (pH 1–13) followed by LC-MS analysis shows degradation at pH <2 (protonation of -NH₂) and pH >12 (ring-opening of dihydrobenzofuran) .
- Oxidative resistance : Exposure to H₂O₂ or Fe²+/H₂O₂ systems identifies vulnerable sites (e.g., benzylic -CH₂NH₂) for prodrug design .
What are the key differences in reactivity compared to non-methylated dihydrobenzofuran methanamines?
Q. Advanced Research Focus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
